2-Butoxyethyl 2,4-dichlorophenoxyacetate

Catalog No.
S598596
CAS No.
1929-73-3
M.F
C14H18Cl2O4
M. Wt
321.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxyethyl 2,4-dichlorophenoxyacetate

CAS Number

1929-73-3

Product Name

2-Butoxyethyl 2,4-dichlorophenoxyacetate

IUPAC Name

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate

Molecular Formula

C14H18Cl2O4

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3

InChI Key

ZMWGIGHRZQTQRE-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

solubility

3.74e-05 M
Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol.
In water: 12 mg/l, @ 25 °C
Soluble in oils /2,4-D esters/

Synonyms

2,4-dichlorophenoxyacetic acid butoxyethyl ester, BEE 2,4-D, butoxyethanol ester of 2,4-dichlorophenoxyacetic acid

Canonical SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound 2-Butoxyethyl 2,4-dichlorophenoxyacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.74e-05 msol in organic solvents @ 20 °c; miscible in acetone, acetonitrile, n-hexane, and methanol.in water: 12 mg/l, @ 25 °csoluble in oils /2,4-d esters/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: HERBICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butoxyethyl 2,4-dichlorophenoxyacetate (CAS 1929-73-3) is a synthetic auxin herbicide belonging to the phenoxy-carboxylic acid class. It is a low-volatility ester of the widely used herbicide 2,4-D.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzqjMLuT4SbFWiuIqFzrw0i-gFJ0yKikY4sBBhbkamp-cdCvm1F6aX3PPzTmDN_tv-6BM8nCqoEV2ljz-Phx03QM0Eg9nUEJdxUh72-yK7zMm3cw6S4SPQAnjWqBQNNKHZ6n2oZlFVIGsYgdOhiTE_GN4Z-Bh-87snqDAVNrQwB38GQWUQOjS4BLzqSlHWX675wB64tw%3D%3D)] This esterification significantly increases its solubility in organic solvents and oils compared to the parent 2,4-D acid or its amine salt forms, making it highly suitable for emulsifiable concentrate (EC) and oil-based formulations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaq1cln1FIDyGowTDzs4F8sGKwRNFaUo8Amt2fXuwX0CpKr79k8eyWC256SOVpXy3bmE2NKTRh4OuzOCNYO3VoyYYo2TJVZv62AtcwREfOqso1S7mTYUEGtMV-NwQLCqxC9pcmI_meWP48FqU-u9QarRB17Z1pUQnR)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHB9mQeqAbLTVrSVp-KIb7L3CCIAonH7fPTff11woLdytj9mok-SNmjK1oU6C0fkLL0SDtds8q884eLJB-1X0FcuqpIQFpqD8jYZ4YTj2PAjcyF4syduJcuefixw8AJW5z6aPLcUmK-4qiRpCztdxi7RxRyzVEiCkyuKOnilZPVFqYhryqpXGyVBQ%3D%3D)] The butoxyethyl ester form is designed to enhance penetration through the waxy cuticle of plant leaves, after which it hydrolyzes to the active 2,4-D acid within the plant to exert its herbicidal effect.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpRoduDQ1J1gczDu057aaSZvmYbEi7_Ehyp4vsaoHcy8tdDcF0L6TDrhRMKfDM28MTtck9fkRBFj2xBBxUOG1YYB-qC56veHl0brH9ZdZhyK5Ncj1RPT0sM9mHf5Y33LRAplTbQGlZBvIOPe2Xn44epQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_T8uIdlFVxZFC2qD8ZigGVDEwsZreKifYSfMpqH5ABr3ZdXR74Uc5_MYIGwl4aOdaWWmHfKEXGDn7ErarhIwe-_lrK-VLC3cqDH1_9S2-MRYzueqVF1oL3nV7_aRszBSLNT780-KNxEqZpRYiyYJzZtFRF-AJc8zGww%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcwvOYPejsZCUOem6E19k2QMFgPTjyPHU5n0j8cULdpBol8Nf5adeldKUHXxbX3qRI1I5X2i5YFay9gk3D19vzS4zpLnsx57eBawaV6ZTVDvXKJRmiFHiMxVVWyj4AJlZa_JZG9Hz9xnqRoF9z8SbQCzELi0cO06g3tTqfc8fZq9M%3D)]

Substituting 2-Butoxyethyl 2,4-dichlorophenoxyacetate with other forms of 2,4-D introduces significant performance and processability trade-offs. Using more volatile, short-chain esters (e.g., isopropyl or methyl esters) dramatically increases the risk of off-target vapor drift, which can cause severe damage to sensitive non-target crops.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpda8Y8dKUVRnUhem_0KSyogl88t6pvcuoaFdxOA7B4HtmZwRHIjQl1SKZWx_HJMkuBEB_oJ0lofRlW5r4ZhzVEmv1BingLD1BrEfa7x9wk-cWuZKImvcWAF8cxXUQTrJ5slT07hQ%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIhDZjwrAaWpDJo7BiRvXehZPdFkbNc_WjRMEPFvXNie8KeXP0h02e3zSL2wMhIWYBJbCNNuLANPmJtC2JdKg0q9Mp5eimZy8KMuMUXPgTnkaXFb7TeKjG5jQzwDZSjF6wnHf1ydXk1zGvLTb0)] Conversely, substituting with water-soluble amine salts or the parent 2,4-D acid eliminates compatibility with oil-based emulsifiable concentrate (EC) formulations, reduces adhesion to and penetration of waxy leaf cuticles, and can result in lower biological activity, especially under cool or dry conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)] Therefore, selecting the correct 2,4-D form is critical and depends directly on formulation requirements, application conditions, and proximity to sensitive vegetation.

Significantly Lower Volatility Compared to Short-Chain Esters Minimizes Off-Target Risk

2-Butoxyethyl 2,4-dichlorophenoxyacetate is classified as a low-volatility ester, a critical attribute for preventing damage to nearby sensitive crops.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)] In a comparative bioassay measuring vapor effects on cotton seedlings, the butoxy ethanol ester was approximately 50 times less volatile than the isopropyl ester.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)] In a direct measurement at 187°C, the vapor pressure of the butoxy ethanol ester was 3.9 mm Hg, over 4 times lower than the 16.7 mm Hg of the highly volatile isopropyl ester.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)] This lower vapor pressure is a key procurement factor for applications near susceptible plants like cotton, grapes, or tomatoes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)]

Evidence DimensionRelative Volatility (Bioassay Index)
Target Compound Data2 (Butoxy ethanol ester)
Comparator Or BaselineIsopropyl ester: 100
Quantified Difference50x lower volatility
ConditionsBio-assay using cotton seedlings to measure vapor effects over a 3-week period.

Lower volatility directly translates to reduced risk of crop injury from vapor drift, a major cause of liability and yield loss in agricultural applications.

Superior Solubility in Organic Solvents for Stable Emulsifiable Concentrate Formulations

The butoxyethyl ester form is characterized by its insolubility in water (12 mg/L at 25°C) and high solubility in organic solvents, making it ideal for creating stable oil-based or emulsifiable concentrate (EC) formulations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)] In contrast, the parent 2,4-D acid is sparingly soluble in aqueous buffers and insoluble in petroleum oils, while amine salts are water-soluble.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)] This difference is critical: the ester's lipophilic nature allows it to be formulated with oils and emulsifiers that improve spreading, sticking, and penetration of the waxy plant cuticle, enhancing herbicidal efficacy compared to water-based salt formulations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaq1cln1FIDyGowTDzs4F8sGKwRNFaUo8Amt2fXuwX0CpKr79k8eyWC256SOVpXy3bmE2NKTRh4OuzOCNYO3VoyYYo2TJVZv62AtcwREfOqso1S7mTYUEGtMV-NwQLCqxC9pcmI_meWP48FqU-u9QarRB17Z1pUQnR)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhaGiGWMptKitheeCfFXPigaq-OIbr9nTE51DLOcwFA_n_6RpuBneup1dNZSQkr_nzF9ZYr3UVlP6Fovpoh62EH1tebTat8pF41TZ3jtPpr7lAgWR6JeIoNuUxxSFHvlx9grmtwPeitvO2fzPykmV3BKUkHFdgONqyEV1kOGSJj8ogYLvGqjzBOWfcYB49O9M%3D)]

Evidence DimensionWater Solubility (at 25°C)
Target Compound Data12 mg/L
Comparator Or Baseline2,4-D Acid: 33,900 mg/L (reported as ppm); Amine Salts: Readily soluble (>50% by weight)
Quantified DifferenceTarget compound is ~2800x less soluble in water than the parent acid, enabling oil-based formulation.
ConditionsStandard solubility measurement at 25°C.

Ensures compatibility with non-aqueous carrier systems, enabling the development of high-performance EC formulations with enhanced foliar uptake and rainfastness.

Enhanced Foliar Penetration Compared to Amine Salt Formulations

The esterification of 2,4-D is a deliberate strategy to improve its ability to penetrate the waxy, lipid-based cuticle of plant leaves.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)] Ester formulations are more soluble in the cuticle and are absorbed more readily by plants than water-soluble amine salt forms, which are less efficient at crossing this barrier.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)] This enhanced uptake makes ester formulations like 2-butoxyethyl 2,4-dichlorophenoxyacetate more effective, or 'hotter,' particularly under adverse conditions such as cool weather or for controlling weeds with thick, waxy leaves.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)] Once absorbed, the ester is hydrolyzed to the active 2,4-D acid, ensuring effective translocation and herbicidal action.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhaGiGWMptKitheeCfFXPigaq-OIbr9nTE51DLOcwFA_n_6RpuBneup1dNZSQkr_nzF9ZYr3UVlP6Fovpoh62EH1tebTat8pF41TZ3jtPpr7lAgWR6JeIoNuUxxSFHvlx9grmtwPeitvO2fzPykmV3BKUkHFdgONqyEV1kOGSJj8ogYLvGqjzBOWfcYB49O9M%3D)]

Evidence DimensionPrimary Absorption Pathway
Target Compound DataPenetrates lipid-soluble plant cuticle directly.
Comparator Or BaselineAmine Salts: Absorbed primarily by plant roots or less efficiently through the leaf surface.
Quantified DifferenceQualitatively higher efficiency of foliar uptake for the ester class.
ConditionsGeneral plant physiology; comparison of lipid-soluble esters vs. water-soluble salts.

Leads to faster absorption, greater rainfastness, and more reliable weed control, justifying its selection for applications where rapid and effective foliar activity is paramount.

Low-Drift Herbicide Formulations for Use Near Sensitive Crops

The demonstrably low volatility of this compound makes it the right choice for formulating herbicides intended for use in complex agricultural landscapes where sensitive broadleaf crops, such as soybeans, cotton, or grapes, are in close proximity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5HO3qjAN4NaONSxEqddxMT9h2JfTaIL6di6PotXZ34b4J7Z1d6F8ZbvpiItZYgx_jZOdm1ydLO5KhSX8qq-38Hi2-XG9DLc2FTrz7fD8P9CPtWR4toDpmG7wuMwA2Qkq9DGJ0CjIvQlOYnJ9LdhPg92ri4vliDLtFMahB3opXUHDGUwG3_iQIwJfjlKgjObMGmXxvxyR2fotCAMlhvb-evDFfO5Bi)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)] Its use minimizes the risk of economic damage from off-target vapor movement, a critical consideration compared to highly volatile short-chain esters.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwJwEtEErvXIIkOaR2JToHDzs76_KLOOhOqUm7SP06q9hvcQLBoV4kIque4CWKGYfaqKTHlCpj1VqTDJSl4aMP7ALEAb2Xm01XfE8WGrqMyAUFJHqf3Z1vJ5aek09kNTAnjq4eU9kPittb7cLDYe8UghHj5zkVxZHTlDnXrNSBeIM%3D)]

High-Performance Emulsifiable Concentrates (EC) for Tough Weed Control

This ester's high solubility in organic solvents and insolubility in water is ideal for developing stable, high-load EC formulations.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVHK3L-sUqHEExPabDsAwY4B6646JAlSvd01vil_KUrYD3ILFZrlxCJQ22UC87lI3bAo4WbqQf_5lHTfcYTtHvnDWaljLlvMw9CywBitJN4pqoRRqQYcgiYyuTZEo-AEXJqmDj_Jwis24Cd9XObg_Nj35i1zOBiM7F-1tswimFHKowcU3AwOb_ReUiYALXF2WKZzJ0hrytfxdYn1E%3D)] These formulations facilitate superior leaf wetting and cuticle penetration, making them particularly effective for controlling hard-to-kill perennial weeds or weeds with a thick, waxy leaf surface where water-based amine salts may be less effective.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)]

Formulations Requiring Enhanced Rainfastness and Rapid Foliar Uptake

Due to its lipophilic nature, the butoxyethyl ester is absorbed into the plant cuticle more rapidly than water-soluble amine salts.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJlMs5abrT21Y5T4_ZxFsRk0pt-vrgydoIqnJ3MW7FBEOE4pOmABmolOuVOIaNIIxy3vNw4N0MtyEjZamkW-8-efrt6dcIMDuFpf5yzGsMbSsNzbHsdMJW1zG6amO7ya3XMSXrwTimWM1RmzZhK5TGwdnHO4gkTOZ-PEEAAu600biUO4Mbh2le)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhaGiGWMptKitheeCfFXPigaq-OIbr9nTE51DLOcwFA_n_6RpuBneup1dNZSQkr_nzF9ZYr3UVlP6Fovpoh62EH1tebTat8pF41TZ3jtPpr7lAgWR6JeIoNuUxxSFHvlx9grmtwPeitvO2fzPykmV3BKUkHFdgONqyEV1kOGSJj8ogYLvGqjzBOWfcYB49O9M%3D)] This makes it the preferred choice for applications in regions with unpredictable weather, as it becomes rain-resistant more quickly after application, ensuring the active ingredient is absorbed by the target weed rather than being washed off.

Color/Form

Amber liquid
Viscous, colorless liquid

XLogP3

4.2

Boiling Point

156-162 °C @ 1-1.5 mm Hg

Flash Point

Greater than 175 °F (open cup) /2,4-D esters/

Density

1.232 g/cu cm @ 20 °C

Odor

Odorless (when pure)

Melting Point

Liquid at room temperature

UNII

Y4OL636NHU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/

Vapor Pressure

4.50e-06 mmHg
4.5X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/
Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water.

Other CAS

1929-73-3

Wikipedia

2,4-D-butotyl

Biological Half Life

THESE HERBICIDES DO NOT ACCUM IN ANIMALS. THEY ARE NOT EXTENSIVELY METAB BUT ARE ACTIVELY EXCRETED INTO THE URINE ... THEIR PLASMA HALF-LIFE IN MAN IS ABOUT 1 DAY. /CHLOROPHENOXY COMPOUNDS/

Use Classification

HERBICIDES

Methods of Manufacturing

/2,4-D/ esters are formed by acid-catalyzed esterification with azeotropic distillation of water ... or by a direct synthesis in which the appropriate ester of monochloroacetic acid is reacted with dichlorophenol to form the 2,4-D ester. /2,4-D esters/

General Manufacturing Information

... /2,4-D/ butoxyethanol ester was discovered by WW Allen and patented as such under US Patent No 2,543,397, assigned to Union Carbide /2,4-D/
Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/
Ester formulations may be used in relatively hard water ... emulsion compatibility test should be made before using with other pesticides or fertilizers. /2,4-D/
New Zealand: The spraying of phenoxyherbicides is restricted within prescribed distances of vineyards. /Phenoxyherbicides/
For more General Manufacturing Information (Complete) data for 2,4-D BUTOXYETHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

HIGH PERFORMANCE LIQ CHROMATOGRAPHY EVALUATED FOR DETERMINING HERBICIDE IN NON-FATTY FOODS.
Whole Plants: Macerate plant tissue with water. Add 0.6 M sodium hydroxide. Reflux or heat on a steam bath. Filter and wash the filter cake with water. Combine the filtrates. Suspend the filter cake in 2 M hydrochloric acid. Reflux or heat on a steam bath. Extract with equal volumes of ether (x3). Combine these with the filtrate. The above acid hydrolysis is done in case there are conjugates resistant to alkaline hydrolysis. The recovery of the above using only the alkaline hydrolysis was greater than 89 to 92% with (14)C-labeled material. ... Continue with a liquid /liquid cleanup, followed by electron capture/gas chromatography quantitiation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Water: Filter out any particulate matter. Take a 1-l or smaller volume sample. Saturate with sodium chloride. Adjust the pH to < 2 with hydrochloric acid. Extract with acetonitrile (5 x 500 ml). Adjust the saline solution to > pH 13 and extract with diethyl ether (3 x 500 ml). Reacidify to < pH 2 with hydrochloric acid and extract with acetonitrile (5 x 500 ml). Extraction is approximately 99% efficient. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Mass spectra: intense parent ion (P)= 162; intense P-glyoxal= 220. /SRP: Either can be used for specific ion monitoring/
For more Analytic Laboratory Methods (Complete) data for 2,4-D BUTOXYETHYL ESTER (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Fat Samples: Dissolve sample in hot ethanol; reflux for 1 hr, and chill. Add 0.1 N sodium hydroxide. Extract with diethyl ether. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min.
Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.
Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 ml of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 ml (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.
In General: Renberg's method is simple, but not very quantitative (70 to 82% at 1 to 3 ppm). Homogenize 5 g of tissue in (5 ml of hexane + 10 ml of acetone), eg, with an insertable homogenizer in a dropping funnel with a glass filter disc. Drop the liquid into 1 M hydrochloric acid (5 ml) (use N2 pressure if necessary) in a separatory funnel. Homogenize again with 10 ml of hexane + 5 ml of diethyl ether. Transfer the upper phase to the separatory funnel, shake, and transfer the upper phase to a centrifuge tube. Reextract the aqueous phase with 2 ml/2 ml of diethyl ether/hexane (x2). Combine the extracts in the centrifuge tube. Add sodium sulfate (100 to 300 mg) and centrifuge. Transfer the supernatant to a weighed flask, rinse the sodium sulfate with diethyl ether (3 x 2 ml), combine the washings and supernatant, evaporate the solvent, and calculate the fat content. Dissolve the residue in benzene (1 ml/25 mg fat). Take 3 ml of this and add 3 ml of 0.1 M sodium hydroxide solution. Shake for 5 min and remove the benzene phase. Continue with one of the following methods: 1) a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. 2) an ion exchange clean up in 0.1 M sodium hydroxide.
Muscle, Liver, and Kidney: This is based on the method of Clark et al, who achieved 88 to 93% recoveries for 2,4-D, 2,4,5-T, and Silvex. Freeze-dry the thawed samples, then homogenize with hot ethanol, and reflux for 1 hr. Filter out the solids and chill the ethanol filtrate in an ice bath. Filter the precipitated fat from the chilled solution. Wash with chilled ethanol. Evaporate the alcohol filtrate. Digest the rest of the solid residue for 2 hr with papain at pH 5.0 and 55 °C. Extract with equal volumes of ether (x3). ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. An ion exchange cleanup can be utilized if 3 ml of 0.1 M sodium hydroxide is added with evaporation of the ether layer to 3 ml.

Storage Conditions

Do not store near fertilizers, seeds, insecticides, or fungicides.
Storage temp: Ambient /2,4-D esters/

Stability Shelf Life

Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D ester formulations/

Dates

Last modified: 08-15-2023

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